(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone
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Overview
Description
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 4-hydroxybenzophenone with 4-methoxy-2-(methoxymethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923016-95-9 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[4-methoxy-2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C16H16O5/c1-19-10-21-15-9-13(20-2)7-8-14(15)16(18)11-3-5-12(17)6-4-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
YZUATQYLTZVFBC-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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